
3-(4-Fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid” is an organic compound containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a phenyl ring (a six-membered ring of carbon atoms) with a fluorine atom attached, and a prop-2-enoic acid group (also known as an acrylic acid group). The presence of the fluorine atom and the thiophene ring may impart unique chemical properties to this compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of double bonds in the thiophene ring and the prop-2-enoic acid group. The fluorine atom on the phenyl ring could potentially participate in hydrogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and electronegativity. The conjugated system of double bonds could give the compound unique optical properties .Scientific Research Applications
Medicinal Chemistry: Synthesis of Chiral Drug Intermediates
“3-(4-Fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid” may serve as a precursor in the synthesis of chiral drug intermediates. Its structural complexity allows for the creation of enantiomerically pure compounds, which are crucial for the efficacy and safety of many therapeutic agents .
Agriculture: Development of Novel Pesticides
In agriculture, this compound could be investigated for its potential use in the development of new pesticides. Its thiophene moiety is often seen in molecules with fungicidal and herbicidal properties .
Material Science: Advanced Polymer Synthesis
The incorporation of fluorophenyl groups can enhance the properties of polymers, making this compound a candidate for the synthesis of advanced materials with improved thermal stability and chemical resistance .
Environmental Science: Pollutant Degradation Studies
This compound could be used in environmental science to study the degradation of pollutants. Its potential to interact with various environmental contaminants could lead to insights into reducing pollution .
Analytical Chemistry: Chromatographic Method Development
In analytical chemistry, “3-(4-Fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid” could be used as a standard or reagent in the development of chromatographic methods, aiding in the separation and analysis of complex mixtures .
Biochemistry: Enzyme Substrate Specificity
Finally, in biochemistry, this compound could be utilized to study enzyme substrate specificity, particularly in reactions involving the modification of aromatic systems. It could help in understanding enzyme mechanisms and designing enzyme inhibitors .
Mechanism of Action
properties
IUPAC Name |
3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-10-5-3-9(4-6-10)8-11(13(15)16)12-2-1-7-17-12/h1-8H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDFXAHSMOGNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393302 |
Source


|
| Record name | 2-Thiopheneacetic acid,a-[(4-fluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid | |
CAS RN |
104314-04-7 |
Source


|
| Record name | α-[(4-Fluorophenyl)methylene]-2-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104314-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopheneacetic acid,a-[(4-fluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

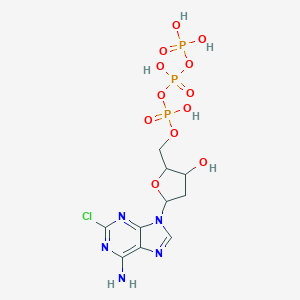


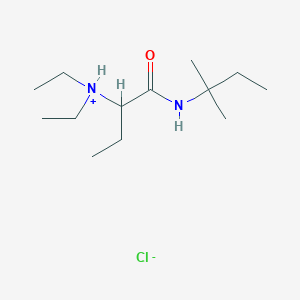
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)
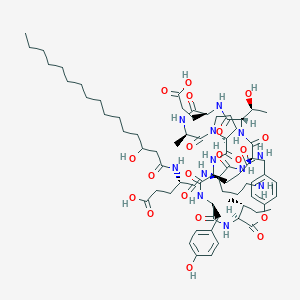
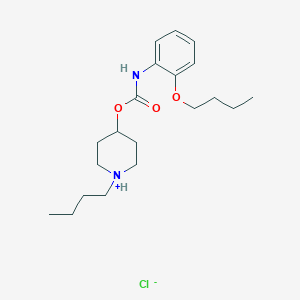


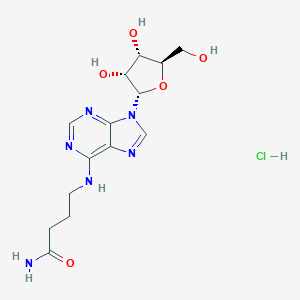
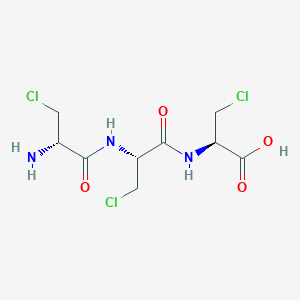
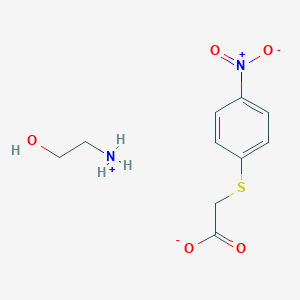
![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)
![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)